molecular formula C25H22FN3O B2792351 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 848063-89-8

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Número de catálogo B2792351
Número CAS: 848063-89-8
Peso molecular: 399.469
Clave InChI: NIBKLEOQERPEDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are known to play a critical role in tumor growth and progression.

Mecanismo De Acción

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one works by binding to the ATP-binding pocket of FGFR kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation, angiogenesis, and migration, which are all critical processes in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce tumor size and metastasis in animal models. However, it is important to note that the effects of this compound may vary depending on the type of cancer and the genetic makeup of the tumor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is its specificity for FGFR kinases, which makes it a valuable tool for studying the role of these kinases in cancer biology. However, like all small molecule inhibitors, this compound has some limitations. It may have off-target effects on other kinases or cellular processes, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound is a complex process that may limit its availability and accessibility to researchers.

Direcciones Futuras

There are several future directions for research on 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective FGFR inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to FGFR inhibition. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor activity and improve patient outcomes. Overall, this compound has the potential to be a valuable tool for cancer research and therapy, and further studies are needed to fully understand its potential.

Métodos De Síntesis

The synthesis of 4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one involves a multistep process that starts with the reaction of 2-fluorobenzaldehyde with o-phenylenediamine to form 2-(2-fluorobenzyl)benzimidazole. This intermediate is then reacted with m-tolylacetic acid to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Aplicaciones Científicas De Investigación

4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one has been extensively studied in the field of cancer research due to its potent inhibitory activity against FGFR kinases. FGFRs are a family of receptor tyrosine kinases that are frequently dysregulated in various types of cancer, including lung, breast, and bladder cancer. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Propiedades

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c1-17-7-6-9-20(13-17)28-16-19(14-24(28)30)25-27-22-11-4-5-12-23(22)29(25)15-18-8-2-3-10-21(18)26/h2-13,19H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBKLEOQERPEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.